Chemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
Chemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
An In-Depth Technical Guide to the Chemical Properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a molecule of significant interest within the field of medicinal chemistry. The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities, including anticonvulsant and analgesic effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, a robust protocol for its synthesis, detailed spectroscopic analysis, reactivity profile, and its potential pharmacological applications. By grounding technical data with mechanistic rationale, this guide serves as an essential resource for the exploration and utilization of this promising chemical entity.
The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Medicinal Chemistry
The five-membered pyrrolidine-2,5-dione ring system is a recurring motif in biologically active molecules.[3] Its prevalence stems from a combination of favorable chemical and structural features. The rigid, cyclic imide structure provides a stable framework for introducing diverse substituents, allowing for precise three-dimensional exploration of pharmacophore space.[3] Derivatives of this scaffold are known to possess a remarkable spectrum of biological functions, including antimicrobial, antitumor, anticonvulsant, and analgesic activities.[4] The compound of focus, 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, combines this potent scaffold with a methoxyphenylamino substituent, a common feature in neuropharmacological agents, suggesting a strong potential for central nervous system activity.
Physicochemical and Structural Properties
The fundamental identity and computed physicochemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione are summarized below. These descriptors are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.
Chemical Structure
The molecule consists of a central pyrrolidine-2,5-dione ring substituted at the 3-position with an amino group, which is in turn connected to a 3-methoxyphenyl group.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.
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Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyrrolidine-2,5-dione (1.0 eq).
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Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the starting material).
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Addition of Amine and Base: Add 3-methoxyaniline (1.1 eq) to the suspension, followed by anhydrous potassium carbonate (2.5 eq). The base is crucial for scavenging the HBr generated during the reaction.
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Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
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Workup - Filtration: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
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Workup - Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the methoxyphenyl ring will appear in the δ 6.5-7.5 ppm region. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The proton at the C-3 chiral center of the pyrrolidine ring will likely be a multiplet due to coupling with adjacent protons. The CH₂ protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The two N-H protons (one imide, one amine) will appear as broad singlets that are exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will be characterized by two downfield signals for the carbonyl carbons (C=O) of the imide group (δ 170-180 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen being the most downfield. The methoxy carbon will be observed around δ 55 ppm, and the aliphatic carbons of the pyrrolidine ring will appear in the upfield region (δ 30-50 ppm).
Infrared (IR) Spectroscopy
Based on its functional groups, the IR spectrum should exhibit characteristic absorption bands. Key expected peaks include a broad band around 3300-3400 cm⁻¹ corresponding to N-H stretching (both imide and amine), strong, distinct C=O stretching absorptions for the imide group around 1700 cm⁻¹ and 1770 cm⁻¹, and C-O stretching for the methoxy group near 1250 cm⁻¹. [4]
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted values for various adducts are crucial for interpreting experimental data.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 221.09208 |
| [M+Na]⁺ | 243.07402 |
| [M+K]⁺ | 259.04796 |
| [M-H]⁻ | 219.07752 |
| Data sourced from PubChemLite.[5] |
Reactivity and Stability
The reactivity of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is governed by its constituent functional groups:
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Imide Group: The N-H proton is weakly acidic and can be deprotonated by a strong base. The carbonyl groups are susceptible to nucleophilic attack, and the entire imide ring can undergo hydrolysis under harsh acidic or basic conditions.
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Secondary Amine: The lone pair on the nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.
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Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic aromatic substitution reactions at positions ortho and para to the methoxy group.
The compound is expected to be stable under standard storage conditions (cool, dry, dark).
Potential Pharmacological Significance and Future Directions
The structural framework of this molecule strongly suggests potential applications in drug discovery, particularly in the realm of central nervous system disorders. Many anticonvulsant and antinociceptive agents are derived from the pyrrolidine-2,5-dione scaffold. [1][6][7]Studies on related compounds have demonstrated that they can exert their effects through various mechanisms, including modulation of voltage-gated sodium and calcium channels. [1][8]
Caption: Potential biological targets and activities of the core scaffold.
Future Directions:
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In Vitro Screening: The compound should be evaluated in binding and functional assays to determine its affinity for and modulation of key neurological targets, such as sodium channels, calcium channels, and GABA receptors. [8]2. In Vivo Evaluation: Efficacy should be tested in established animal models of epilepsy (e.g., maximal electroshock (MES), 6 Hz) and pain (e.g., formalin test, neuropathic pain models). [1][6]3. Structure-Activity Relationship (SAR) Studies: A focused library of analogs should be synthesized to explore the SAR. Modifications could include altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other heterocycles, and modifying the pyrrolidine-2,5-dione core.
By systematically pursuing these research avenues, the full therapeutic potential of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione can be elucidated, potentially leading to the development of novel and effective therapeutics.
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